molecular formula C13H13NO3 B14810833 Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate CAS No. 89204-97-7

Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B14810833
CAS No.: 89204-97-7
M. Wt: 231.25 g/mol
InChI Key: WEPNWAPXVKRUBO-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a methyl ester group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethylphenylacetic acid with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride to yield the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

This detailed article provides an overview of Methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89204-97-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-4-5-10(9(2)6-8)12-11(13(15)16-3)14-7-17-12/h4-7H,1-3H3

InChI Key

WEPNWAPXVKRUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)OC)C

Origin of Product

United States

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